1,3-Dimethyl-5-(pyridin-3-yl)-1h-pyrazol-4-amine
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Overview
Description
1,3-Dimethyl-5-(pyridin-3-yl)-1h-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a pyridine ring
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include 1,3-dimethyl-5-pyridin-3-ylpyrazol-4-amine, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects .
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(pyridin-3-yl)-1h-pyrazol-4-amine typically involves the reaction of 3-pyridinecarboxaldehyde with 3,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(pyridin-3-yl)-1h-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1,3-Dimethyl-5-(pyridin-3-yl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique optical or electronic properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-phenyl-1h-pyrazol-4-amine: Similar structure but with a phenyl group instead of a pyridine ring.
1,3-Dimethyl-5-(2-pyridyl)-1h-pyrazol-4-amine: Similar structure but with the pyridine ring attached at a different position.
1,3-Dimethyl-5-(4-pyridyl)-1h-pyrazol-4-amine: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
1,3-Dimethyl-5-(pyridin-3-yl)-1h-pyrazol-4-amine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and the pyridine ring can enhance its solubility and binding affinity to specific targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,3-dimethyl-5-pyridin-3-ylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-9(11)10(14(2)13-7)8-4-3-5-12-6-8/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZSSLNDJKYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)C2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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